molecular formula C10H11N3S2 B1274783 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588680-35-7

4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1274783
M. Wt: 237.3 g/mol
InChI Key: XYYGHOHDZSZNEZ-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse biological activities and is often explored for potential pharmaceutical applications. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazine hydrate with various aldehydes or ketones. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through intramolecular cyclization of N-allyl-2-isonicotinoylhydrazinecarbothioamide, followed by base-catalyzed dehydrative cyclization . Similarly, the synthesis of 4-allyl-5-phenyl-1,2,4-triazole-3-thione involved the reaction of potassium dithiocarbazinate with hydrazine hydrate . These methods could potentially be adapted for the synthesis of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography. For example, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was determined using these methods and further supported by theoretical calculations using DFT and HF methods . The molecular geometry and vibrational frequencies obtained from these studies provide a detailed understanding of the compound's structure and stability.

Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions, including alkylation and iodocyclization. For instance, the iodocyclization of 4-allyl-5-phenyl-1,2,4-triazole-3-thione resulted in a mixture of cyclization products, which were further characterized by NMR spectroscopy . The alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under classical and microwave conditions was studied, revealing insights into the regioselectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and corrosion inhibition, are important for their practical applications. For example, 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol was found to be an effective corrosion inhibitor for mild steel in acidic conditions . Theoretical calculations, including DFT and HF methods, are often used to predict properties like molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .

Scientific Research Applications

Corrosion Inhibition

4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for their potential in corrosion inhibition. For instance, a study by Orhan et al. (2012) found that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol effectively inhibited the corrosion of mild steel in sulfuric acid solution, suggesting the formation of protective films on the metal surface (Orhan, Ercan, Koparir, & Soylemez, 2012).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical entities. Mobinikhaledi et al. (2010) reported the preparation of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol and its further reactions to synthesize diverse Schiff bases containing the 1,2,4-triazole ring (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Pharmacological Studies

There is ongoing research into the pharmacological potential of this compound and its derivatives. A paper by Ohloblina et al. (2022) mentioned the biological activity of similar 1,2,4-triazole derivatives, focusing on their antimicrobial and antifungal effects (Ohloblina, Bushuieva, & Parchenko, 2022).

Antimicrobial Activity

El‐Sayed et al. (2013) explored the antimicrobial properties of thioglycoside derivatives of 1,2,4-triazole, demonstrating the compound's relevance in developing antimicrobial agents (El‐Sayed, Moustafa, & Haikal, 2013).

DNA Methylation Inhibitors

The compound and its derivatives were also studied for their potential as DNA methylation inhibitors, which is relevant in cancer research. Hakobyan et al. (2017) investigated the aminomethylation and cyanoethylation reactions of triazole derivatives for their effects on cancer DNA methylation (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

Synthesis of S-Derivatives

Fedotov and Hotsulia (2021) synthesized S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, exploring their physical and chemical properties and potential biological activities (Fedotov & Hotsulia, 2021).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-(5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h3,5-6H,1,4H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYGHOHDZSZNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391217
Record name 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

588680-35-7
Record name 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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